molecular formula C14H20N2O B129912 4-Hydroxy-N,N diethyltryptamine CAS No. 22204-89-3

4-Hydroxy-N,N diethyltryptamine

Cat. No. B129912
CAS RN: 22204-89-3
M. Wt: 232.32 g/mol
InChI Key: OHHYMKDBKJPILO-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N diethyltryptamine, also known as 4-HO-DET or CZ-74, is a hallucinogenic drug and psychedelic compound . It is a substituted tryptamine, structurally related to psilocin, ethocybin, and 4-HO-DIPT . It is a lesser-known synthetic psychedelic of the tryptamine chemical class that produces psilocin-like psychedelic effects when administered .


Molecular Structure Analysis

4-Hydroxy-N,N diethyltryptamine is a synthetic indole alkaloid molecule of the tryptamine chemical class . Tryptamines share a core structure comprised of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain . 4-HO-DET is substituted at R4 of its indole heterocycle with a hydroxyl functional group OH− .

Scientific Research Applications

Metabolism and Biotransformation

  • In Vitro and In Vivo Metabolism : 4-Hydroxy-N,N-diethyltryptamine, a serotonergic hallucinogen, undergoes various biotransformation processes. Key in vitro metabolites include mono- or dihydroxylation, demethylation, carboxylic acid formation, deethylation, and oxidative deamination. In vivo, monohydroxylation and glucuronidation are prevalent, with specific metabolites like N-oxide and HO-alkyl being ideal targets in forensic urine analysis (Bruni et al., 2018).

  • Biotransformation in Fungal Cultures : Psilocybe cubensis, a fungus, when cultured, showed the ability to hydroxylate N,N-diethyl-tryptamine derivatives at the 4-position, producing significant amounts of 4-hydroxy-N,N-diethyltryptamine (Gartz, 1989).

Receptor Interactions and Pharmacology

  • Receptor Interaction Profiles : Novel psychoactive tryptamines, including 4-hydroxy-N,N-diethyltryptamine, have been studied for their interactions with monoamine receptors and transporters. These compounds exhibit varying affinities and functional activities at serotonin receptor subtypes, contributing to their distinct hallucinogenic and psychoactive properties (Rickli et al., 2016).

  • Effects on Serotonin Receptors in Mental Diseases : The role of serotonin receptors, which are potentially influenced by 4-hydroxy-N,N-diethyltryptamine, has been explored in the context of mental diseases. The interaction of tryptamine derivatives with these receptors is crucial in understanding their influence on psychiatric conditions (Cerletti & Rothlin, 1955).

Neuropharmacology and Behavioral Studies

  • Neuropharmacological Studies : The behavioral effects of tryptamine derivatives, including 4-hydroxy-N,N-diethyltryptamine, have been studied to understand their impact on operant behavior and their interaction with serotonin receptors. These studies provide insights into the central and peripheral mechanisms of action of such compounds (Winter, 1969).

  • Psychological Effects and Metabolism in Humans : Research has been conducted on the psychological effects and metabolism of N,N-diethyltryptamine in humans, offering insights into its psychotogenic-like symptoms and metabolic pathways, which are relevant to understanding the effects of similar derivatives (Szára et al., 1966).

  • Radiolabeling for Neuroimaging Studies : Techniques involving radiolabeling of tryptamine derivatives, including 4-hydroxy-N,N-diethyltryptamine, have been developed for neuroimaging studies. This allows for the examination of serotonin receptors and their role in various neurological processes (Ametamey et al., 1998).

properties

IUPAC Name

3-[2-(diethylamino)ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHYMKDBKJPILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176755
Record name 4-Hydroxy-N,N diethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-N,N diethyltryptamine

CAS RN

22204-89-3
Record name 4-Hydroxy-N,N-diethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22204-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N,N diethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-N,N diethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-N,N DIETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0BR15575
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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